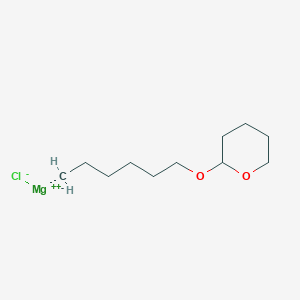![molecular formula C9H15ClN2 B6307392 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride CAS No. 2097947-51-6](/img/structure/B6307392.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound belongs to the class of organic compounds known as tropane alkaloids .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . Other methodologies reported achieve the stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Applications De Recherche Scientifique
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride has been extensively studied for its various scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It is also used in the medical field as a drug delivery system, and has been studied for its potential to be used in the treatment of cancer and other diseases.
Mécanisme D'action
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride has been found to act as an inhibitor of enzymes, specifically those involved in the metabolism of proteins. This is due to its ability to form stable complexes with metal ions, which inhibits the activity of the enzymes. Furthermore, this compound has been found to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes, as well as to interact with the active sites of enzymes and prevent them from binding to their substrates. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its purity can be easily controlled. Furthermore, it is a stable compound with a melting point of 115-118 °C, making it suitable for use in high-temperature reactions. However, this compound has some limitations for use in laboratory experiments. It is not water soluble and is not stable in aqueous solutions, making it difficult to use in reactions that require the use of water.
Orientations Futures
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride has a wide range of potential future directions. It is being studied for its potential to be used in the medical field as a drug delivery system, as well as its ability to act as an inhibitor of enzymes. Furthermore, it is being studied for its potential to be used in the treatment of cancer and other diseases. Additionally, it is being studied for its potential to be used in the synthesis of organic compounds and as a catalyst in the synthesis of organic compounds. Finally, it is being studied for its potential to be used in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride is synthesized from the reaction of 8-azabicyclo[3.2.1]octan-3-yl acetonitrile and hydrochloric acid. This reaction takes place in an aqueous medium at a temperature of 80 °C for a period of two hours. The reaction yields a white solid that is purified by recrystallization. The resulting product is a white powder with a melting point of 115-118 °C and a purity of 97-99%.
Propriétés
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYKYQQHGBFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)



![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)


